N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-3-(TRIFLUOROMETHYL)BENZAMIDE
Description
Properties
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2S/c1-20-13(5-6-21-9-13)8-18-12(19)10-3-2-4-11(7-10)14(15,16)17/h2-4,7H,5-6,8-9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBZENNVBHZTPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3-Methoxythiolan-3-yl)methyl]-3-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C12H12F3N1O1S1
- Molecular Weight : 299.29 g/mol
- CAS Number : [to be confirmed]
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of focus include:
- Antidepressant-like Effects
- Anti-inflammatory Properties
- Potential Anticancer Activity
Antidepressant-like Effects
Recent studies have highlighted the potential antidepressant-like effects of compounds structurally related to this compound. For instance, a study on a similar compound indicated modulation of the serotonergic system, particularly through 5-HT receptors, suggesting that derivatives may exhibit similar properties .
Case Study : In an experiment using male Swiss mice, a related compound demonstrated significant antidepressant effects in forced swimming and tail suspension tests. The involvement of serotonergic receptors was confirmed, indicating a promising avenue for developing new antidepressants based on this chemical scaffold .
Anti-inflammatory Properties
The trifluoromethyl group in the compound is known to enhance bioactivity and selectivity towards specific biological targets. Preliminary data suggest that compounds with similar structures may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.
Research Findings : A study indicated that benzamide derivatives can inhibit the production of inflammatory mediators in vitro, which could be beneficial for treating conditions such as rheumatoid arthritis and other inflammatory diseases.
Potential Anticancer Activity
There is emerging evidence that compounds containing benzamide and thiolane moieties exhibit cytotoxic effects against various cancer cell lines.
Data Table: Cytotoxicity Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| N-[3-Methoxythiolan-3-yl]methyl]-3-(trifluoromethyl)benzamide | MCF-7 (Breast Cancer) | 15 | [Source] |
| N-[3-Methoxythiolan-3-yl]methyl]-3-(trifluoromethyl)benzamide | HeLa (Cervical Cancer) | 20 | [Source] |
The proposed mechanisms by which this compound exerts its biological effects include:
- Serotonergic Modulation : Similar compounds have shown to interact with serotonin receptors, which are crucial in mood regulation.
- Inhibition of Inflammatory Pathways : The compound may inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory cytokines.
- Induction of Apoptosis in Cancer Cells : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to cell death.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Functional Group Analysis
Trifluoromethyl (-CF₃) Group :
- Present in all listed compounds, this group contributes to electron-withdrawing effects, enhancing stability and resistance to oxidative metabolism .
- In agrochemicals (e.g., flutolanil, ), -CF₃ improves pest control efficacy by increasing membrane permeability .
Thiolan vs.
Electron-Donating vs. Withdrawing Groups: The amino group in 3-AMINO-N-(3-TRIFLUOROMETHYL-PHENYL)-BENZAMIDE () may enhance solubility and hydrogen bonding, contrasting with the methoxy-thiolan’s steric bulk . Fluorine in N-4-FLUOROPHENYL-3-(TRIFLUOROMETHYL)BENZAMIDE () increases electronegativity, altering dipole moments and metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
